molecular formula C10H11NS B13651947 N,N-Dimethylbenzo[b]thiophen-4-amine

N,N-Dimethylbenzo[b]thiophen-4-amine

Cat. No.: B13651947
M. Wt: 177.27 g/mol
InChI Key: DRBJZRYXDZDBCG-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzo[b]thiophen-4-amine is an organic compound with the molecular formula C10H11NS. It belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylbenzo[b]thiophen-4-amine can be achieved through several methods. One common approach involves the condensation of 2-bromophenylacetonitrile with sodium thiosulfate in the presence of a palladium catalyst. The reaction is typically carried out in dimethylformamide (DMF) at elevated temperatures (around 140°C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylbenzo[b]thiophen-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzo[b]thiophenes .

Scientific Research Applications

N,N-Dimethylbenzo[b]thiophen-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethylbenzo[b]thiophen-4-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound without the N,N-dimethylamino group.

    2-Aminobenzo[b]thiophene: A similar compound with an amino group instead of the N,N-dimethylamino group.

    Benzo[b]thiophene-4-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness

N,N-Dimethylbenzo[b]thiophen-4-amine is unique due to the presence of the N,N-dimethylamino group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

N,N-dimethyl-1-benzothiophen-4-amine

InChI

InChI=1S/C10H11NS/c1-11(2)9-4-3-5-10-8(9)6-7-12-10/h3-7H,1-2H3

InChI Key

DRBJZRYXDZDBCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CSC2=CC=C1

Origin of Product

United States

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